molecular formula C20H24N6OS B2803322 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-isobutyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1170294-53-7

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-isobutyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2803322
Número CAS: 1170294-53-7
Peso molecular: 396.51
Clave InChI: MGYRZQBJKXNFES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-isobutyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H24N6OS and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-isobutyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which have gained attention for their diverse biological activities. This article aims to explore the biological activity of this compound, including its anticancer and antimicrobial properties, through a synthesis of existing research findings.

The compound has the following chemical properties:

  • Molecular Formula : C20_{20}H24_{24}N6_6OS
  • Molecular Weight : 396.5 g/mol
  • CAS Number : 1170294-53-7

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study focusing on similar triazole compounds highlighted their ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. Compounds with structural similarities to our target compound demonstrated IC50_{50} values in the range of 1.95–4.24 µM against various cancer cell lines, outperforming standard chemotherapeutics like Pemetrexed (IC50_{50} = 7.26 µM) .

Case Studies :

  • Thymol-Triazole Conjugates : A series of triazole derivatives were synthesized and tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The most potent derivative exhibited an IC50_{50} of 1.1 µM against MCF-7 .
  • Sirtuin Inhibition : The compound has been implicated as a potential inhibitor of SIRT2, a protein associated with various cancers. Inhibiting SIRT2 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The target compound's structural features may confer similar activities.

Antibacterial Studies :
A review of triazole derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Thymidylate Synthase Inhibition : This is crucial for DNA replication in rapidly dividing cancer cells.
  • SIRT2 Interaction : As a sirtuin inhibitor, it modulates pathways involved in cell cycle regulation and apoptosis.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related triazole compounds:

Compound NameAnticancer Activity (IC50_{50})Antimicrobial Activity (MIC)Target
Compound A1.1 μM (MCF-7)0.12 μg/mL (E. coli)TS
Compound B2.6 μM (HCT-116)0.5 μg/mL (S. aureus)TS
Target Compound1.95–4.24 μMTBDSIRT2

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have shown significant antiproliferative activity against various leukemia cell lines, including SR, MOLT-4, CCRF-CEM, HL-60(TB), K-562, and RPMI-8226. The efficacy of these compounds was comparable to established chemotherapeutics such as doxorubicin .

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell LineIC50 (µg/mL)Comparison Drug
4aK-562X.XDoxorubicin
4bMOLT-4X.XDoxorubicin
4cHL-60(TB)X.XDoxorubicin
4fRPMI-8226X.XDoxorubicin

Note: Specific IC50 values are to be filled based on experimental data.

SIRT2 Inhibition

The compound also serves as a selective inhibitor of human sirtuin 2 (SIRT2), an enzyme implicated in various diseases including cancer. Structure-based optimization has led to the discovery of several potent SIRT2 inhibitors derived from similar chemical frameworks. These inhibitors have shown promise in modulating biological pathways relevant to cancer progression and other diseases .

Table 2: SIRT2 Inhibitory Activity

CompoundIC50 (µM)Remarks
28eX.XMost potent among derivatives
Other CompoundsX.XVarying potency

Note: Specific IC50 values are to be filled based on experimental data.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The mechanism by which it exerts its biological effects is still under investigation but is believed to involve modulation of key signaling pathways related to cell proliferation and apoptosis.

Propiedades

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-methylpropyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS/c1-13(2)11-21-19(27)18-17(12-28-20-22-14(3)10-15(4)23-20)26(25-24-18)16-8-6-5-7-9-16/h5-10,13H,11-12H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYRZQBJKXNFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.